N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a thiophene ring, a 1,2,4-oxadiazole moiety, and a tetrahydrobenzo[d]isoxazole scaffold linked via a carboxamide group. The thiophene and oxadiazole groups contribute to its electron-deficient aromatic character, while the tetrahydrobenzoisoxazole provides structural rigidity.
Oxime Formation: Reaction of thiophene-2-carbaldehyde derivatives with hydroxylamine to form oxime intermediates.
Cyclization: Oxazoles or oxadiazoles are generated via cycloaddition reactions, as seen in the use of Oxone® and KCl to form isoxazole rings .
Carboxamide Coupling: Final coupling of the isoxazole-carboxylic acid with an amine-containing phenyl derivative via standard amidation.
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-21(19-14-7-2-4-9-16(14)27-24-19)22-15-8-3-1-6-13(15)12-18-23-20(25-28-18)17-10-5-11-29-17/h1,3,5-6,8,10-11H,2,4,7,9,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBVWYPRNIWCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials as supported by recent research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including isoxazole and oxadiazole moieties. Its IUPAC name is N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide. The molecular formula is with a molecular weight of 358.42 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | N-[2-[(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 9.27 |
| Caco-2 (Colon adenocarcinoma) | 2.76 |
| RXF 486 (Renal cancer) | 1.143 |
These findings suggest that the compound may effectively inhibit tumor growth particularly in renal and cervical cancers .
The anticancer activity is believed to stem from the compound's ability to interfere with DNA replication and cell division processes typical in neoplastic cells. The oxadiazole ring structure is known for its ability to interact with key molecular targets involved in tumorigenesis .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Various studies have shown that derivatives containing the thiophene and oxadiazole rings demonstrate significant antibacterial and antifungal effects.
Antimicrobial Efficacy
Recent studies have highlighted the following activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Other Pharmacological Activities
The biological activity of this compound extends beyond anticancer and antimicrobial effects. It has also shown potential in other areas:
- Anti-inflammatory : Compounds derived from oxadiazoles have been reported to exhibit anti-inflammatory properties through the inhibition of various inflammatory mediators.
- Antioxidant : The presence of thiophene moieties contributes to antioxidant activity by scavenging free radicals.
- Neuroprotective : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique activity and physicochemical properties can be contextualized by comparing it to three classes of analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Insights :
Electron-Deficient Moieties :
- The thiophene-oxadiazole core in the target compound enhances electron-withdrawing effects compared to methyl-substituted thiophene-isoxazole analogs . This likely improves binding affinity to kinase active sites, as reflected in its lower hypothetical IC50 (12 nM vs. 45 nM).
Hydrogen Bonding Capacity: The carboxamide group and oxadiazole nitrogen atoms provide hydrogen bond acceptors, critical for target engagement.
Solubility and Bioavailability: The tetrahydrobenzoisoxazole moiety introduces partial saturation, reducing planarity and improving solubility compared to fully aromatic systems like flavonoids . However, its logP (3.2) suggests moderate lipophilicity, necessitating formulation optimization for in vivo studies.
QSPR Considerations :
- Topological descriptors (e.g., van der Waals volume) and electronic parameters (e.g., dipole moment) derived from QSPR models indicate that the oxadiazole ring’s electron deficiency enhances intermolecular interactions in polar environments, aligning with its hypothesized kinase inhibition mechanism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
